molecular formula C11H22N2O3 B12077624 (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate

Cat. No.: B12077624
M. Wt: 230.30 g/mol
InChI Key: UAHPKRTZASHNIJ-QMMMGPOBSA-N
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Description

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate is a chiral chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features both a protected carboxylic acid (tert-butyl ester) and an ethylamide group, making it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the efficient synthesis of diverse compound libraries, particularly macrocycles . Artificial macrocycles are an emerging class of compounds capable of targeting challenging post-genomic targets like protein-protein interactions, positioning them between small molecules and biologics in drug discovery . The chiral (S)-configuration of this reagent is crucial for producing enantiomerically pure macrocycles and other peptidomimetics, which can directly influence their biological activity and binding properties. Researchers can utilize this amino acid derivative in a concise synthetic pathway to generate macrocyclic scaffolds of 18–27 members, introducing significant diversity through its reactive functional groups . The tert-butyl ester protecting group offers stability during synthetic transformations and can be readily deprotected under mild acidic conditions for further functionalization. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-5-(ethylamino)-5-oxopentanoate

InChI

InChI=1S/C11H22N2O3/c1-5-13-10(15)8(12)6-7-9(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,15)/t8-/m0/s1

InChI Key

UAHPKRTZASHNIJ-QMMMGPOBSA-N

Isomeric SMILES

CCNC(=O)[C@H](CCC(=O)OC(C)(C)C)N

Canonical SMILES

CCNC(=O)C(CCC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-tert-butyl 4-oxopentanoate.

    Amination: The carbonyl group of the starting material is subjected to reductive amination using ethylamine. This step introduces the ethylamino group.

    Protection: The amino group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.

    Final Amination: The protected intermediate is then reacted with an appropriate amine source to introduce the amino group at the desired position.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate may involve:

    Large-scale reactors: To handle the synthesis steps efficiently.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Produces oxo derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Forms various substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate

The synthesis of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate typically involves the protection of functional groups followed by selective reactions to achieve the desired compound. The key steps include:

  • Protection of Functional Groups : Initial protection of amine and carboxylic acid functionalities using tert-butyl groups.
  • Formation of the Oxopentanoate Structure : Utilizing methods such as the Wittig reaction or alkylation to introduce ethylamine at the appropriate position.
  • Deprotection : Removal of protecting groups under mild conditions to yield the final product.

Biological Activities

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate has shown promising biological activities that make it a candidate for various applications:

  • Neuroprotective Effects : Preliminary studies indicate that this compound can act as a modulator for NMDA receptors, which are critical in neurodegenerative diseases. It has been shown to enhance synaptic responses and may protect against excitotoxicity .
  • Antitumor Activity : Recent research has highlighted its potential as a STING (Stimulator of Interferon Genes) agonist, which can activate immune responses against tumors. This property is being explored for developing antibody-drug conjugates that enhance targeted delivery of chemotherapeutics .

Applications in Medicinal Chemistry

The compound has several applications in drug development:

  • Development of Antibody-Drug Conjugates (ADCs) : Its role as a STING agonist allows for the design of ADCs that can selectively target tumor cells while minimizing systemic toxicity. The optimization of linkers and payloads has been crucial for enhancing efficacy and reducing side effects in preclinical models .
  • Synthesis of Non-Natural Amino Acids : (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate serves as an intermediate in synthesizing enantiopure non-natural amino acids, which are valuable in peptide synthesis and drug discovery .

Applications in Agricultural Science

In agricultural research, derivatives of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate have been investigated for their ability to enhance plant defense mechanisms:

  • Induced Resistance : Studies have shown that conjugates formed with this compound can induce resistance in plants against fungal pathogens, thereby improving crop yield and resilience .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistrySTING Agonist for ADCsEnhanced tumor targeting and immune response activation
NeurobiologyNMDA Receptor ModulationIncreased synaptic response; potential neuroprotection
Agricultural ScienceInduced Plant ResistanceImproved resistance against fungal pathogens

Case Studies

  • Neuroprotective Study : A study investigating the effects of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate on cultured hippocampal neurons demonstrated significant modulation of NMDA receptor activity, suggesting its potential use in neuroprotective therapies.
  • STING Agonist Development : Research focused on optimizing a STING agonist platform revealed that incorporating (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate into ADC formulations led to improved anti-tumor efficacy in preclinical models.
  • Agricultural Application : A series of experiments evaluated the fungicidal activity of salicylic acid conjugates with this compound, showing promising results in enhancing plant defense responses against Bipolaris maydis.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate depends on its specific application:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.

    Receptor Interaction: The compound could interact with specific receptors, modulating their activity.

    Pathway Modulation: It might influence biochemical pathways by altering the concentration of key intermediates.

Comparison with Similar Compounds

Key Structural Features:

  • Chiral Center: (S)-configuration at the 4-amino position.
  • Functional Groups: tert-Butyl ester (C₄H₉O⁻) at the carboxyl terminus. Ethylamino (NH-C₂H₅) at the 5-oxo position.
  • Backbone: Pentanoate chain with amide and ester linkages.

Comparison with Structurally Similar Compounds

L-Theanine (N-Ethyl-L-glutamine)

Structure: (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid . Differences:

  • Lacks the tert-butyl ester; instead, it has a free carboxylic acid group.
  • Similar ethylamino substituent but positioned at the 2-amino site. Properties:
  • High water solubility due to the free carboxyl group.
  • Rapid absorption via sodium-coupled transporters in the intestine .
    Applications : Widely studied for its neuroprotective and relaxation effects in humans and animals.

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic Acid (CAS 45120-30-7)

Structure: tert-Butyl ester at the carboxyl terminus but lacks the ethylamino group; instead, it has a hydroxyl group at the 5-oxo position . Differences:

  • Substituent at 5-oxo position: hydroxyl (-OH) vs. ethylamino (-NH-C₂H₅). Properties:
  • Reduced lipophilicity compared to the target compound due to the polar hydroxyl group.
  • Used as a protected intermediate in peptide synthesis.

tert-Butyl (S)-4-(((Benzyloxy)carbonyl)amino)-5-((4-methoxyphenyl)amino)-5-oxopentanoate

Structure: Benzyloxycarbonyl (Cbz) group at the 4-amino position and 4-methoxyphenyl substituent at the 5-oxo position . Differences:

  • Bulky Cbz protecting group increases steric hindrance.
  • Applications: Designed as a peptidomimetic inhibitor targeting β-catenin/T-cell factor interactions .

(4S)-4-Amino-5-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic Acid (CAS 5234-37-7)

Structure: Methoxyindole moiety attached via an ethylamino linker . Differences:

  • Free carboxylic acid group reduces lipophilicity.
    Applications : Likely explored for neurotransmitter or enzyme-targeting roles due to the indole group.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent at 5-oxo Position Carboxyl Group Key Properties Applications References
(S)-tert-Butyl 4-amino-5-(ethylamino)-5-oxopentanoate Ethylamino (-NH-C₂H₅) tert-Butyl ester High lipophilicity, chiral specificity Medicinal chemistry intermediates
L-Theanine Ethylamino (-NH-C₂H₅) Free carboxylic acid Water-soluble, bioactive Nutraceuticals, neuroscience
CAS 45120-30-7 Hydroxyl (-OH) tert-Butyl ester Moderate polarity Peptide synthesis
Cbz-Protected Analog (Compound 62e) 4-Methoxyphenyl tert-Butyl ester Aromatic interactions β-Catenin/T-cell factor inhibitors
CAS 5234-37-7 Methoxyindole-ethylamino Free carboxylic acid Receptor-targeting potential Neuropharmacology

Biological Activity

(S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the context of neurological and therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H20N2O3
  • IUPAC Name : (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate

Biological Activity Overview

The biological activity of (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate has been explored primarily in the context of its effects on neurotransmitter systems and potential as an inhibitor in various biochemical pathways.

  • Glutamate Modulation : The compound has been studied for its interaction with glutamate receptors. Research indicates that it may act as a modulator of NMDA receptor-mediated responses, which are critical in synaptic plasticity and memory function .
  • Inhibition of Glutamate Transport : Preliminary studies suggest that derivatives similar to (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate exhibit inhibitory effects on glutamate transport, potentially leading to increased synaptic availability of glutamate .

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective properties of related compounds indicated that they could significantly reduce neuronal cell death in models of excitotoxicity, suggesting a protective role against neurodegenerative conditions .
  • Therapeutic Potential : The compound has been investigated for its potential use in treating cognitive disorders, where modulation of glutamate signaling is crucial. In vitro assays demonstrated that it could enhance synaptic transmission in hippocampal neurons .

Data Tables

Study Findings Methodology
Study 1Neuroprotective effects observed; reduced cell death in excitotoxic modelsIn vitro neuronal culture assays
Study 2Enhanced NMDA receptor-mediated responsesCalcium imaging in cultured neurons
Study 3Inhibition of glutamate transport confirmedElectrophysiological recordings

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl 4-amino-5-(ethylamino)-5-oxopentanoate, and what key intermediates are involved?

The synthesis typically involves multi-step strategies with tert-butoxycarbonyl (Boc) protection to preserve stereochemistry. For example, related Boc-protected amino acids are synthesized via stereocontrolled routes starting from chiral precursors like (l)-phenylalanine, followed by sequential coupling, deprotection, and functionalization steps . A precursor compound, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, is synthesized using bromopropanamide intermediates and trityl protection, highlighting the importance of orthogonal protecting groups to avoid side reactions . Key intermediates include Boc-protected amino esters and activated carbonyl derivatives.

Q. Which analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR Spectroscopy : To confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for backbone protons and carbons).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • Chiral HPLC : To verify enantiomeric purity, especially given the compound’s (S)-configuration .
  • Infrared (IR) Spectroscopy : To identify functional groups like amides (1650–1700 cm1^{-1}) and esters (1730–1760 cm1^{-1}).

Q. What protective group strategies are employed during its synthesis?

  • Boc Protection : The tert-butyloxycarbonyl group is widely used to protect amines during peptide synthesis, as it is stable under basic conditions and can be removed with mild acids (e.g., TFA) .
  • Trityl (Trt) Groups : For temporary protection of side-chain amines, ensuring regioselectivity during coupling reactions .
  • Ethyl or Methyl Esters : To protect carboxylic acid functionalities, which can later be hydrolyzed under controlled conditions .

Q. What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from oxidizers and acids. Refer to safety data sheets (SDS) for specific hazards, as related Boc-protected compounds may release toxic gases (e.g., tert-butyl carbonates decompose to release CO2_2 and isobutylene) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use chiral catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry during amide bond formation.
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts to racemize undesired enantiomers in situ, achieving >99% enantiomeric excess (ee) .
  • Analytical Validation : Combine chiral HPLC with polarimetry to quantify ee. For example, a study on Boc-protected analogs achieved >98% ee using (S)-tert-leucine as a chiral building block .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR data with computed spectra (e.g., DFT calculations) to resolve ambiguities in proton assignments.
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify amide proton environments in crowded NMR regions.
  • Alternative Techniques : If MS data conflicts with expected molecular weights, perform high-resolution MS (HRMS) or X-ray crystallography for definitive structural confirmation .

Q. What are the challenges in incorporating this compound into peptide-based drug candidates?

  • Solubility Issues : The tert-butyl group enhances lipophilicity, which may reduce aqueous solubility. Mitigate this by introducing polar linkers (e.g., PEG chains) during solid-phase peptide synthesis .
  • Stability Under Physiological Conditions : The ethylamino-5-oxopentanoate moiety may undergo hydrolysis in vivo. Stabilization strategies include cyclization or substituting labile esters with more stable amides .
  • Biological Activity : Screen peptide derivatives for off-target interactions using SPR (surface plasmon resonance) or cellular assays to ensure specificity .

Q. How to scale up synthesis while maintaining reaction efficiency?

  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions during Boc deprotection or coupling steps.
  • Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, stoichiometry) for critical steps like amidation. For instance, a study scaled a precursor synthesis to 50 g with 85% yield by optimizing Pd-catalyzed cross-coupling conditions .
  • In-line Analytics : Implement PAT (process analytical technology) tools like FTIR probes to monitor reaction progress in real time .

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